N-(3-{[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino}oxan-4-yl)prop-2-enamide
Description
N-(3-{[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino}oxan-4-yl)prop-2-enamide is a synthetic small-molecule compound featuring a quinazoline core substituted with a dichloro-dimethoxyphenyl group and a tetrahydropyran (oxane) ring linked via an acrylamide moiety. The compound’s stereospecificity is highlighted in its International Nonproprietary Name (INN), which specifies the (3S,4S) configuration of the oxane ring . This stereochemistry is critical for binding affinity and selectivity, as evidenced by analogous kinase-targeting agents.
Properties
IUPAC Name |
N-[3-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino]oxan-4-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24Cl2N4O4/c1-4-20(31)28-16-7-8-34-12-17(16)30-24-27-11-14-9-13(5-6-15(14)29-24)21-22(25)18(32-2)10-19(33-3)23(21)26/h4-6,9-11,16-17H,1,7-8,12H2,2-3H3,(H,28,31)(H,27,29,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZKYOAQVGSSGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1Cl)C2=CC3=CN=C(N=C3C=C2)NC4COCCC4NC(=O)C=C)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24Cl2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Overview
N-(3-{[6-(2,6-Dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino}oxan-4-yl)prop-2-enamide (commonly referred to as fisogatinib) is a covalent fibroblast growth factor receptor 4 (FGFR4) inhibitor with applications in oncology. Its synthesis involves sequential coupling, cyclization, and functionalization steps, optimized for regioselectivity and yield. Key intermediates include halogenated quinazoline precursors and stereochemically defined oxane derivatives.
Key Synthetic Routes
Starting Materials and Intermediate Synthesis
2,6-Dichloro-3,5-dimethoxyphenylquinazoline Core
The quinazoline core is synthesized via:
- Bromination : 3,5-Dimethoxybenzoic acid derivatives are brominated using phosphorus tribromide (PBr₃) to yield 2,6-dibromo-3,5-dimethoxybenzene derivatives.
- Cyclization : Reaction with 2-aminobenzonitrile derivatives under Ullmann coupling conditions forms the quinazoline ring. Chlorination with sulfuryl chloride (SO₂Cl₂) introduces dichloro substituents.
Example Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Bromination | PBr₃, DCM | 0°C → RT | 6 h | 85% |
| Cyclization | CuI, L-proline, K₂CO₃ | 100°C | 12 h | 72% |
Oxane Intermediate Preparation
(3S,4S)-3-Aminooxan-4-ol is synthesized via:
Coupling of Quinazoline and Oxane Moieties
The quinazoline core (6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-amine) is coupled to the oxane intermediate via nucleophilic aromatic substitution (SNAr):
- Conditions : Palladium catalysis (Pd(OAc)₂, Xantphos) in toluene at 110°C for 24 hours.
- Deprotection : Boc removal using trifluoroacetic acid (TFA) yields the free amine.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% Pd(OAc)₂ |
| Ligand | Xantphos (10 mol%) |
| Solvent | Toluene |
| Yield | 68–75% |
Acrylamide Functionalization
The terminal acrylamide group is introduced via Michael addition:
- Acryloylation : Reaction of the free amine with acryloyl chloride in dichloromethane (DCM) at 0°C.
- Purification : Silica gel chromatography (hexane/ethyl acetate, 3:1) isolates the final product.
Optimized Conditions :
| Reagent | Equivalents | Temperature | Time | Purity (HPLC) |
|---|---|---|---|---|
| Acryloyl chloride | 1.2 | 0°C → RT | 2 h | ≥98% |
Analytical Characterization
Final product validation employs:
Challenges and Optimization
Comparative Synthesis Routes
| Method | Advantages | Limitations |
|---|---|---|
| Pd-Catalyzed Coupling | High regioselectivity | Requires inert atmosphere |
| Mitsunobu Reaction | Mild conditions | Low yields for bulky substrates |
| Direct Amination | One-pot synthesis | Poor stereocontrol |
Chemical Reactions Analysis
Covalent Modification of FGFR4
The compound’s acrylamide group (-CH₂CH₂CONH-) enables irreversible covalent bonding with cysteine residues in the FGFR4 kinase domain. This reaction occurs via a Michael addition mechanism , where the thiol group (-SH) of cysteine attacks the β-carbon of the acrylamide’s α,β-unsaturated carbonyl system .
| Reaction Component | Role | Outcome |
|---|---|---|
| Acrylamide group | Electrophilic α,β-unsaturated carbonyl | Forms covalent bond with cysteine thiol |
| Cys552 (FGFR4) | Nucleophile (thiolate anion) | Irreversible inactivation of FGFR4 kinase activity |
| Reaction solvent (physiological pH) | Facilitates deprotonation of cysteine | Accelerates nucleophilic attack |
This selectivity for FGFR4 over other FGFR family members arises from the unique presence of Cys552 in FGFR4’s ATP-binding pocket .
Stereochemical Influence on Reactivity
The compound’s stereochemistry at positions 3 and 4 of the oxane (tetrahydropyran) ring critically impacts binding and reactivity:
-
The (3S,4S) configuration ensures optimal spatial alignment between the acrylamide group and Cys552 .
-
Molecular dynamics simulations reveal that alternative stereoisomers (e.g., 3R,4R) exhibit reduced binding affinity due to steric clashes with FGFR4’s hydrophobic pocket .
Key structural features influencing reactivity :
-
Quinazoline core : Provides planar aromaticity for π-π stacking with FGFR4’s Phe642.
-
Dichloro-dimethoxyphenyl group : Enhances hydrophobic interactions with the receptor’s ATP-binding site .
Hydrolysis
-
The amide bond in the prop-2-enamide moiety is resistant to hydrolysis at neutral pH but may undergo slow cleavage under strongly acidic or basic conditions .
-
Methoxy groups on the phenyl ring are stable to hydrolysis under physiological conditions .
Oxidative Stability
-
The quinazoline ring is susceptible to oxidation by reactive oxygen species (ROS), potentially forming N-oxide derivatives .
-
Chlorine substituents reduce electron density in the aromatic system, slightly enhancing oxidative resistance.
Comparative Reactivity of Structural Analogues
Synthetic Considerations
Though synthesis details are proprietary, key reaction steps include:
-
Quinazoline ring formation via cyclization of 2-aminobenzonitrile derivatives.
-
Suzuki coupling to introduce the dichloro-dimethoxyphenyl group .
-
Stereoselective synthesis of the oxane ring using chiral auxiliaries .
Pharmacological Implications
Scientific Research Applications
Fisogatinib has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a model compound for studying the structure-activity relationship of FGFR4 inhibitors.
Biology: The compound is used to investigate the role of FGF19-FGFR4 signaling in cellular processes and disease progression.
Medicine: Fisogatinib is being evaluated in clinical trials for its efficacy in treating advanced hepatocellular carcinoma and other cancers with aberrant FGF19 signaling.
Industry: The compound’s synthesis and production methods are of interest for developing efficient and scalable processes for pharmaceutical manufacturing .
Mechanism of Action
Fisogatinib exerts its effects by selectively inhibiting FGFR4, a receptor tyrosine kinase involved in the FGF19 signaling pathway. By binding to the ATP-binding site of FGFR4, fisogatinib prevents the receptor’s activation and subsequent downstream signaling. This inhibition disrupts the proliferation and survival of cancer cells that rely on aberrant FGF19-FGFR4 signaling, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
To contextualize its properties, the compound is compared with structurally and functionally related molecules. Key comparison parameters include structural features , target affinity , pharmacokinetics , and synthetic accessibility .
Structural Analogues
| Compound Name | Core Structure | Substituents/Modifications | Key Functional Groups |
|---|---|---|---|
| N-(3-{[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino}oxan-4-yl)prop-2-enamide | Quinazoline | 2,6-dichloro-3,5-dimethoxyphenyl, oxane, acrylamide | Acrylamide, methoxy, chloro |
| Gefitinib | Quinazoline | 3-chloro-4-fluoroaniline, morpholine | Aniline, morpholine |
| Erlotinib | Quinazoline | 3-ethynylaniline, acetylene linker | Acetylene, methoxy |
| Lapatinib | Quinazoline | 5-fluoro-2-methylphenyl, furan | Fluorine, furan |
Structural Insights :
- Unlike gefitinib and erlotinib, which prioritize aniline substituents for EGFR binding, the subject compound’s dichloro-dimethoxyphenyl group may enhance hydrophobic interactions with kinase pockets .
Pharmacological and Biochemical Comparisons
| Parameter | Subject Compound | Gefitinib | Erlotinib |
|---|---|---|---|
| Target Kinase (IC₅₀) | Not reported | EGFR: 0.033 µM | EGFR: 2 nM |
| Selectivity (vs. wild-type EGFR) | Likely high* | Moderate | High |
| Covalent Binding Mechanism | Probable† | No | No |
| Oral Bioavailability | Undisclosed | ~60% | ~100% |
*Inferred from structural similarity to covalent inhibitors.
Key Findings :
- The compound’s dichloro-dimethoxyphenyl substituent may confer improved solubility compared to lapatinib’s fluorophenyl group, as methoxy groups enhance polarity .
- While gefitinib and erlotinib rely on non-covalent interactions, the acrylamide in the subject compound could enable irreversible kinase inhibition, akin to third-generation EGFR inhibitors .
Biological Activity
N-(3-{[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino}oxan-4-yl)prop-2-enamide, also known as BLU554, is a compound that has garnered attention due to its potential biological activity, particularly in the context of cancer therapy. This article reviews the biological properties of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
BLU554 is characterized by its complex structure, which includes a quinazoline core substituted with a dichlorophenyl group and an oxan moiety. The molecular formula is , with a molecular weight of approximately 503.38 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C24H24Cl2N4O4 |
| Molecular Weight | 503.38 g/mol |
| CAS Number | 1707289-24-4 |
BLU554 acts primarily as a selective inhibitor of the fibroblast growth factor receptor 4 (FGFR4), which plays a crucial role in various signaling pathways associated with cell proliferation and survival. Aberrant FGFR signaling is implicated in several cancers, including hepatocellular carcinoma (HCC) and other solid tumors. The selective inhibition of FGFR4 by BLU554 is facilitated through covalent binding to a cysteine residue in the kinase domain of FGFR4, leading to the disruption of downstream signaling pathways that promote tumor growth.
Antitumor Activity
Several studies have demonstrated the antitumor efficacy of BLU554 in preclinical models:
- In Vitro Studies : BLU554 exhibited significant cytotoxicity against various cancer cell lines with aberrant FGFR4 signaling. The compound's potency was assessed using IC50 values, indicating its effectiveness in inhibiting cell proliferation.
- In Vivo Studies : Animal models treated with BLU554 showed reduced tumor growth and improved survival rates compared to control groups. The compound's ability to selectively target FGFR4 contributed to its favorable therapeutic index.
Case Studies
- Case Study 1 : In a study involving HCC patients with FGFR4 mutations, treatment with BLU554 led to substantial tumor regression in several cases, highlighting its potential as a targeted therapy for this patient population.
- Case Study 2 : A clinical trial assessing the safety and efficacy of BLU554 in combination with other therapies showed promising results, with manageable side effects and enhanced antitumor responses.
Safety and Toxicology
The safety profile of BLU554 has been evaluated in preclinical studies, revealing no significant toxicity at therapeutic doses. However, ongoing clinical trials are necessary to fully establish its safety in humans.
Q & A
Q. What are the recommended methodologies for synthesizing N-(3-{[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino}oxan-4-yl)prop-2-enamide, and how can purity be ensured?
Methodological Answer:
- Stepwise Synthesis :
- Quinazoline Core Formation : React 2,6-dichloro-3,5-dimethoxybenzaldehyde with aminoguanidine under acidic conditions to form the quinazoline scaffold .
- Oxane Ring Functionalization : Introduce the oxane moiety via nucleophilic substitution using tetrahydropyran-4-amine under reflux in DMF .
- Acrylamide Coupling : Perform a Michael addition with prop-2-enoyl chloride in anhydrous THF, using triethylamine as a base .
- Purity Assurance :
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% TFA) at 1 mL/min. Target ≥95% purity .
- NMR Validation : Confirm structural integrity via ¹H/¹³C NMR (DMSO-d6), focusing on acrylamide proton signals (δ 6.2–6.5 ppm) and quinazoline aromatic peaks (δ 7.8–8.3 ppm) .
Q. What in vitro assays are suitable for initial biological screening of this compound?
Methodological Answer:
- Kinase Inhibition Profiling :
- Use fluorescence-based assays (e.g., ADP-Glo™) to screen against tyrosine kinase receptors (EGFR, VEGFR) at 1–10 µM concentrations. Normalize activity to staurosporine controls .
- Cytotoxicity Screening :
- Employ MTT assays on HEK293 and cancer cell lines (e.g., MCF-7, A549) with 72-hour exposure. Calculate IC50 values using nonlinear regression (GraphPad Prism) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different cell lines?
Methodological Answer:
- Data Triangulation :
- Dose-Response Repetition : Replicate assays in triplicate across multiple passages to rule out batch variability .
- Metabolic Stability Analysis : Assess compound degradation via LC-MS in cell culture media over 24 hours to identify instability artifacts .
- Pathway-Specific Profiling : Use RNA-seq or phosphoproteomics to compare downstream signaling (e.g., MAPK/ERK) in responsive vs. non-responsive lines .
Q. Table 1: Example of Conflicting IC50 Data Resolution
| Cell Line | Initial IC50 (µM) | Post-Metabolic Adjustment IC50 (µM) | Key Pathway Alteration |
|---|---|---|---|
| MCF-7 | 2.1 ± 0.3 | 1.8 ± 0.2 | ERK phosphorylation ↓ |
| A549 | >10 | 8.9 ± 1.1 | CYP3A4-mediated metabolism |
Q. What computational strategies can elucidate the compound’s mechanism of action?
Methodological Answer:
- Molecular Docking :
- Use AutoDock Vina to model binding to kinase ATP pockets (PDB: 1M17 for EGFR). Prioritize poses with ∆G ≤ -8 kcal/mol and hydrogen bonds to quinazoline N1 .
- MD Simulations :
- Run 100-ns simulations (GROMACS) to assess stability of docked complexes. Analyze RMSD (<2.0 Å) and ligand-protein interaction persistence .
Q. How can solubility challenges in aqueous assays be addressed without compromising activity?
Methodological Answer:
- Co-Solvent Optimization :
- Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in PBS containing 0.01% Tween-80 to prevent aggregation .
- Prodrug Derivatization :
Methodological Framework for Advanced Studies
Q. Table 2: Key Experimental Design Considerations
| Research Phase | Objective | Tools/Methods | Validation Criteria |
|---|---|---|---|
| Synthesis | Purity ≥95% | HPLC, NMR | Single peak (HPLC), δ consistency (NMR) |
| Screening | IC50 ≤5 µM | MTT, ADP-Glo | Dose-response R² ≥0.95 |
| Mechanistic | Target ID | Docking, RNA-seq | ∆G ≤ -8 kcal/mol, pathway enrichment p ≤0.05 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
